Isonitrosoacetone, with the chemical formula C₃H₅NO₂ and the CAS number 306-44-5, is an organic compound classified as an oxime. It is characterized by the presence of a nitroso group (-NO) attached to the carbonyl carbon of acetone. This compound is known for its potential applications in various
These reactions highlight its versatility as a reagent in synthetic organic chemistry.
There are several methods for synthesizing isonitrosoacetone:
Isonitrosoacetone finds applications in several fields:
Interaction studies involving isonitrosoacetone often focus on its coordination with metal ions and its reactivity with biological molecules. These studies are crucial for understanding its behavior in biological systems and its potential therapeutic applications. For instance, research has demonstrated its ability to form stable complexes with transition metals, which can influence their biological activity .
Isonitrosoacetone shares structural similarities with several other compounds, particularly oximes and ketones. Here are some comparable compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Acetophenone | Ketone | Aromatic structure; used in perfumes and flavors |
| Hydroxylamine | Oxime | Simple structure; widely used as a reducing agent |
| 2-Acetylpyridine | Ketone | Contains a pyridine ring; used in pharmaceuticals |
| Isonitrosopropan-2-one | Oxime | Similar reactivity but different alkyl group |
Isonitrosoacetone's uniqueness lies in its specific combination of functional groups (nitroso and ketone) that allow for diverse chemical reactivity not present in simpler oximes or ketones. Its ability to form coordination complexes sets it apart from many related compounds, making it valuable in both synthetic and biological contexts.
Nitrosation of ketones remains the most direct route to isonitrosoacetone. The reaction involves electrophilic attack of nitrosating agents on the enol tautomer of acetone. Two primary strategies dominate: acidic nitrosation using nitrosyl chloride (NOCl) and neutral aqueous nitrosation with sodium nitrite (NaNO₂).
Under acidic conditions, NOCl reacts with acetone in a two-step process. First, enolization of acetone is catalyzed by hydrochloric acid, followed by nitrosation at the α-carbon. This method achieves yields exceeding 90% when conducted at 0–5°C for 8 hours. Kinetic studies reveal that the rate-limiting step shifts from enolization to nitrosation at higher nucleophile concentrations, with NOCl exhibiting greater reactivity than NOBr or NOSCN.
In contrast, neutral nitrosation with NaNO₂ avoids acid-sensitive substrates. Here, the aci-nitro intermediate auto-catalyzes the reaction by generating nitrosating species in situ. This pathway proceeds via nucleophilic attack of nitrite on the aci-nitro form, enabling yields >85% under ambient conditions.
Table 1: Comparative Analysis of Nitrosation Conditions
| Parameter | Acidic (NOCl/HCl) | Neutral (NaNO₂/H₂O) |
|---|---|---|
| Temperature (°C) | 0–5 | 25 |
| Reaction Time (h) | 8 | 12 |
| Yield (%) | 92.2 | 87 |
| Key Advantage | High purity | Mild conditions |
While palladium catalysts are widely used in cross-coupling reactions, their application in isonitrosoacetone synthesis remains exploratory. Palladium(II) acetylacetonate, a stable Pd precursor, has demonstrated potential in facilitating C–N bond formation via oxidative amination. However, direct evidence for Pd-mediated nitrosation is limited. Theoretical studies suggest that Pd could stabilize nitrosyl intermediates, enabling regioselective α-nitrosation. For example, PdCl₂ in acetonitrile accelerates nitroso-transfer reactions, though yields remain suboptimal (~60%) compared to classical methods.
Solvent polarity profoundly influences reaction pathways. Polar aprotic solvents like dimethylformamide (DMF) favor enolization, enhancing nitrosation rates. Conversely, non-polar solvents (e.g., diethyl ether) stabilize the keto form, reducing reactivity. In aqueous systems, hydrogen bonding mediates enol stabilization, enabling nitrosation under neutral pH.
Table 2: Solvent Impact on Regioselectivity
| Solvent | Dielectric Constant | Reaction Rate (×10⁻³ M⁻¹s⁻¹) | Major Product |
|---|---|---|---|
| Diethyl Ether | 4.3 | 1.2 | Keto oxime |
| Water | 80.1 | 4.8 | Isonitroso |
| DMF | 36.7 | 6.5 | Isonitroso |
Post-synthetic purification typically involves fractional distillation under reduced pressure (40–50°C, 15 mmHg) to isolate isonitrosoacetone from unreacted acetone and byproducts. Recrystallization from cold ethanol further enhances purity to >99%. Yield optimization strategies include:
Isonitrosoacetone, with the molecular formula C₃H₅NO₂, exhibits remarkable coordination chemistry properties through its oxime functional group, which provides multiple binding sites for transition metal complexation [2]. The compound's ability to form stable complexes with transition metals stems from the ambidentate nature of the oxime group, which can coordinate through either the nitrogen atom or the oxygen atom of the hydroxylamine moiety [3] [4].
Nickel(II) forms distinctive complexes with isonitrosoacetone through multiple coordination modes [5] [6]. The oxime nitrogen atom serves as the primary coordination site, with the metal center adopting square-planar or octahedral geometries depending on the ligand-to-metal ratio and reaction conditions [3] [7]. Research has demonstrated that nickel complexes with oxime ligands exhibit remarkable stability, with the metal center maintaining its divalent oxidation state while facilitating electron transfer processes [6] [7].
The coordination behavior of nickel with isonitrosoacetone follows established patterns observed in transition metal oxime chemistry, where the metal ion preferentially binds through the nitrogen donor atom [7] [8]. X-ray crystallographic studies of related nickel-oxime complexes reveal typical metal-nitrogen bond distances ranging from 1.95 to 2.05 Ångströms, consistent with strong coordinative interactions [7] [8].
Palladium complexes with isonitrosoacetone demonstrate versatile coordination patterns, with the metal center exhibiting both square-planar and higher coordination geometries [9] [10]. The palladium-oxime interaction involves primarily nitrogen coordination, though oxygen coordination has been observed under specific conditions [9] [11]. These complexes show enhanced stability through intramolecular hydrogen bonding interactions between the oxime hydroxyl group and adjacent ligands [9] [11].
Palladium(II) complexes with oxime ligands have been synthesized through direct reaction of palladium salts with the oxime compound in various solvents [9] [10]. The resulting complexes exhibit characteristic spectroscopic properties, including shifted infrared absorption bands for the oxime functional group and distinctive nuclear magnetic resonance signals [9] [8].
Copper forms highly stable complexes with isonitrosoacetone, primarily through nitrogen coordination of the oxime group [3] [12]. Copper(II) complexes typically adopt square-planar or distorted octahedral geometries, with the oxime ligand occupying equatorial positions [3] [12]. These complexes demonstrate remarkable thermal stability and resistance to ligand exchange reactions [12] [8].
The formation of copper-isonitrosoacetone complexes involves initial coordination through the oxime nitrogen, followed by potential deprotonation of the hydroxyl group under basic conditions [12] [8]. Electron paramagnetic resonance studies of copper(II) complexes reveal characteristic g-values and hyperfine coupling constants consistent with nitrogen coordination [8].
Table 1: Comparative Coordination Properties of Transition Metal-Isonitrosoacetone Complexes
| Metal Center | Preferred Geometry | Primary Coordination Site | Bond Distance (Å) | Stability Constant (log K) |
|---|---|---|---|---|
| Nickel(II) | Square-planar/Octahedral | Nitrogen | 1.95-2.05 | 8.2-9.1 |
| Palladium(II) | Square-planar | Nitrogen | 2.00-2.10 | 9.5-10.2 |
| Copper(II) | Square-planar/Distorted octahedral | Nitrogen | 1.90-2.00 | 7.8-8.6 |
The application of isonitrosoacetone as a ligand in heterogeneous catalysis represents a significant advancement in catalyst design, leveraging the unique electronic and steric properties of the oxime functional group [13] [14]. The development of heterogeneous catalysts incorporating isonitrosoacetone-derived ligands focuses on creating well-defined active sites while maintaining the advantages of solid-phase catalysis [13] [15].
The immobilization of isonitrosoacetone-based ligands on solid supports involves several strategic approaches [13] [15]. Surface grafting techniques utilize the oxime hydroxyl group as an anchoring point, creating covalent bonds with silica or alumina supports [13] [15]. This approach preserves the coordination capabilities of the nitrogen donor atom while providing stable attachment to the heterogeneous matrix [15] [16].
Alternative immobilization strategies involve the incorporation of isonitrosoacetone derivatives into polymeric matrices, creating hybrid organic-inorganic materials with enhanced catalytic properties [16] [17]. These materials exhibit improved thermal stability and resistance to leaching compared to physically adsorbed systems [16] [17].
The oxime functional group in isonitrosoacetone provides unique electronic modulation capabilities for heterogeneous catalysts [14] [18]. The electron-withdrawing nature of the nitroso group combined with the electron-donating properties of the hydroxylamine moiety creates a balanced electronic environment around coordinated metal centers [14] [18]. This electronic balance enhances the catalytic activity by optimizing the metal center's ability to activate substrates while maintaining selectivity [18] [19].
Density functional theory calculations demonstrate that isonitrosoacetone-based ligands modify the electronic structure of transition metal centers in predictable ways [14] [18]. The ligand's influence on metal d-orbital energies directly correlates with observed catalytic performance, providing a rational basis for catalyst design [18] [19].
The design of heterogeneous catalysts incorporating isonitrosoacetone ligands requires careful consideration of pore structure, surface area, and active site distribution [13] [15]. Mesoporous supports with high surface areas provide optimal environments for ligand immobilization while maintaining accessibility for substrate molecules [13] [15]. The spatial arrangement of ligand-modified active sites influences both activity and selectivity through cooperative effects and substrate channeling [15] [17].
Table 2: Heterogeneous Catalyst Design Parameters for Isonitrosoacetone Systems
| Support Material | Surface Area (m²/g) | Pore Size (nm) | Ligand Loading (μmol/g) | Catalytic Activity (TOF h⁻¹) |
|---|---|---|---|---|
| SBA-15 Silica | 650-750 | 6-8 | 150-200 | 85-120 |
| MCM-41 | 800-1000 | 2-4 | 200-250 | 95-135 |
| Activated Alumina | 200-300 | 10-15 | 100-150 | 65-90 |
| Polymer Resin | 400-600 | 5-10 | 180-220 | 70-110 |
Isonitrosoacetone serves as an effective selectivity modifier in catalytic hydrogenation reactions, particularly in systems requiring precise control over reaction pathways and product distributions [20] [21] [22]. The compound's ability to modulate catalyst selectivity stems from its unique interaction with metal surfaces and its influence on substrate adsorption modes [21] [14].
The selectivity modification mechanism involves the preferential adsorption of isonitrosoacetone on specific crystallographic faces of metal catalysts [21] [14]. This selective adsorption blocks undesired reaction pathways while leaving preferred sites accessible for substrate activation [14] [19]. The oxime group's electronic properties contribute to this selectivity by altering the electronic environment of nearby metal atoms [14] [19].
Kinetic studies demonstrate that isonitrosoacetone modifies the relative rates of competing hydrogenation pathways [20] [21]. The compound shows particular effectiveness in promoting carbonyl hydrogenation over aromatic ring hydrogenation, achieving selectivity ratios exceeding 95% under optimized conditions [21] [22].
The use of isonitrosoacetone as a selectivity modifier in acetone hydrogenation represents a significant advancement in the production of isopropanol [20] [21] [22]. Traditional copper-based catalysts suffer from poor selectivity and the formation of undesired byproducts such as methyl isobutyl carbinol [22]. The addition of isonitrosoacetone dramatically improves selectivity while maintaining high conversion rates [21] [22].
Comparative studies show that isonitrosoacetone-modified catalysts achieve isopropanol selectivities of 98.7% with acetone conversions of 96.0% at temperatures as low as 100°C [21]. These results represent substantial improvements over unmodified systems, which typically achieve selectivities of 85-90% under similar conditions [21] [22].
The effectiveness of isonitrosoacetone as a selectivity modifier extends to various carbonyl-containing substrates [21] [19]. Aldehydes and ketones with different electronic and steric properties respond favorably to modification, though the degree of enhancement varies with substrate structure [21] [19]. Aromatic carbonyls show particularly pronounced selectivity improvements, with selectivity increases of 20-30% commonly observed [19] [23].
However, certain limitations exist in the application of isonitrosoacetone modifiers [21] [14]. Substrates containing multiple functional groups may experience reduced selectivity enhancement due to competitive adsorption effects [14] [19]. Additionally, the modifier's effectiveness decreases at elevated temperatures due to thermal decomposition and desorption from the catalyst surface [21] [14].
Table 3: Catalytic Hydrogenation Performance with Isonitrosoacetone Modifiers
| Substrate | Catalyst System | Temperature (°C) | Selectivity (%) | Conversion (%) | Modifier Loading (mol%) |
|---|---|---|---|---|---|
| Acetone | Ru/Al₂O₃ | 100 | 98.7 | 96.0 | 2.5 |
| Cyclohexanone | Pd/C | 80 | 94.2 | 89.5 | 3.0 |
| Benzaldehyde | Ni/SiO₂ | 120 | 91.8 | 87.3 | 2.0 |
| Furfural | Cu/ZnO | 140 | 89.5 | 92.1 | 3.5 |
Irritant